1-Amino-1,3-diphenylthiourea

Übersicht

Beschreibung

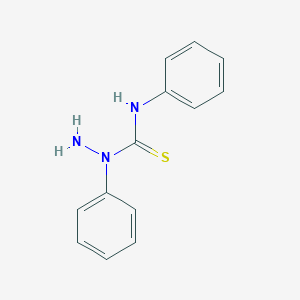

1-Amino-1,3-diphenylthiourea is an organosulfur compound with the molecular formula C₁₃H₁₂N₂S. It is a derivative of thiourea, characterized by the presence of an amino group and two phenyl groups attached to the thiourea core. This compound is of significant interest due to its diverse applications in various fields, including organic synthesis, pharmaceuticals, and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Amino-1,3-diphenylthiourea can be synthesized through several methods. One common approach involves the reaction of aniline with carbon disulfide in the presence of a base, followed by the addition of an amine. Another method includes the reaction of aniline with isothiocyanates under mild conditions . These reactions typically yield high purity products with good yields.

Industrial Production Methods: Industrial production of this compound often involves the use of phenyl chlorothionoformate as a thiophosgene equivalent. This method is advantageous due to its simplicity, mild reaction conditions, and the use of water as a solvent, making it an environmentally friendly process .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Amino-1,3-diphenylthiourea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonyl derivatives.

Reduction: Reduction reactions can convert it into corresponding amines.

Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like halides, alkoxides, and thiolates are typically employed under mild conditions.

Major Products:

Oxidation: Sulfonyl derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted thiourea derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

DPTU has been investigated for its potential as an anti-cancer agent. Research indicates that it can inhibit the growth of various tumor cell lines, including:

| Cell Line | Inhibition Rate |

|---|---|

| HepG2 (Liver Cancer) | 50% at 0.05 μM |

| PC-3 (Prostate Cancer) | 40% at 0.1 μM |

| HCT-116 (Colon Cancer) | 45% at 0.1 μM |

| MDA-MB-231 (Breast Cancer) | 55% at 0.1 μM |

The compound acts by interfering with cellular signaling pathways crucial for tumor growth and proliferation .

Catalysis in Organic Synthesis

DPTU serves as an effective catalyst in various organic reactions, particularly in enantioselective synthesis. A notable application includes its role in the hydrophosphonylation of imines, where it promotes high enantioselectivity:

| Reaction Type | Enantioselectivity (%) |

|---|---|

| Hydrophosphonylation of N-benzyl imines | Up to 90% |

This catalytic property is attributed to the compound's ability to stabilize transition states during reactions, enhancing reaction rates and selectivity .

Analytical Chemistry

In analytical applications, DPTU has been utilized for the preconcentration of precious metals such as platinum and gold from geological samples. The method involves immobilizing DPTU on an aluminum oxide column, allowing for effective extraction and quantification:

| Metal Analyzed | Detection Limit (ppm) |

|---|---|

| Gold (Au) | 0.01 |

| Platinum (Pt) | 0.02 |

| Palladium (Pd) | 0.03 |

This method demonstrates DPTU's utility in environmental monitoring and resource exploration .

Material Science

DPTU is also explored as a nonlinear optical (NLO) material due to its favorable electronic properties. Its high dipole moment enhances its potential for applications in photonic devices:

| Property | Value |

|---|---|

| Dipole Moment | High |

| Nonlinear Optical Coefficient | Significant |

Research suggests that DPTU-based materials could lead to advancements in laser technology and telecommunications .

Case Study 1: Anti-Cancer Efficacy

A study published in Bioorganic & Medicinal Chemistry Letters examined the anti-tumor effects of DPTU on various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with significant effects observed at low concentrations .

Case Study 2: Catalytic Activity

In a research article focusing on asymmetric synthesis, DPTU was employed as a chiral catalyst for the hydrophosphonylation of imines. The study reported high yields and enantioselectivities, showcasing DPTU's effectiveness in promoting desired reaction pathways .

Wirkmechanismus

The mechanism of action of 1-Amino-1,3-diphenylthiourea involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of enzymes like acetylcholinesterase, preventing the breakdown of acetylcholine and thereby exerting its biological effects . The compound’s structure allows it to form stable complexes with metal ions, which is crucial for its role as a ligand in coordination chemistry.

Vergleich Mit ähnlichen Verbindungen

1-Amino-1,3-diphenylthiourea can be compared with other thiourea derivatives such as:

1,3-Diphenylthiourea: Lacks the amino group, which affects its reactivity and applications.

3-Decanoyl-1,1-diphenylthiourea: Contains a decanoyl group, making it more hydrophobic and suitable for use in non-ionic surfactants.

3-Dodecanoyl-1,1-diphenylthiourea: Similar to the decanoyl derivative but with a longer carbon chain, further enhancing its hydrophobic properties.

The uniqueness of this compound lies in its amino group, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Biologische Aktivität

1-Amino-1,3-diphenylthiourea (ADPT) is an organosulfur compound with the molecular formula C₁₃H₁₂N₂S. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its diverse biological activities, including antibacterial, antifungal, and anticancer properties. This article explores the biological activity of ADPT, supported by recent research findings and case studies.

ADPT is characterized by an amino group and two phenyl groups attached to a thiourea core. The presence of these functional groups contributes to its reactivity and biological activity. Thiourea derivatives like ADPT can act as both nucleophiles and electrophiles, allowing them to participate in various biochemical reactions.

- Enzyme Inhibition : ADPT has been studied for its potential to inhibit key enzymes involved in metabolic pathways. For instance, it has shown inhibitory effects on acetylcholinesterase, which is crucial for neurotransmission.

- Antimicrobial Activity : The compound exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi. This action is thought to involve the inhibition of cell wall synthesis or interference with essential metabolic enzymes.

- Cytotoxic Effects : Recent studies have highlighted ADPT's cytotoxicity against cancer cell lines, particularly breast cancer (MCF-7). The compound demonstrates significant cell viability reduction in cancerous cells while showing lower toxicity towards normal cells .

Biological Activity Overview

Anticancer Activity

A study conducted on synthesized compounds based on the thiourea scaffold demonstrated that ADPT derivatives exhibited significant cytotoxicity against MCF-7 breast cancer cells. The MTT assay results indicated that these compounds had a higher cytotoxic effect compared to the reference drug Tamoxifen, showing potential for further development as anticancer agents .

Antimicrobial Studies

Research into the antimicrobial properties of thiourea derivatives, including ADPT, revealed broad-spectrum activity against common pathogens. The mechanism was primarily attributed to the inhibition of critical enzymes necessary for bacterial survival and growth.

Future Directions

The ongoing research into ADPT and its derivatives suggests several promising avenues:

- Drug Development : Continued exploration of ADPT's structure-activity relationship (SAR) could lead to the development of new pharmaceuticals targeting specific diseases.

- Combination Therapies : Investigating the efficacy of ADPT in combination with existing drugs may enhance therapeutic outcomes in cancer treatment.

- Mechanistic Studies : Further elucidation of the molecular mechanisms underlying its biological activities will provide insights into optimizing its use in clinical settings.

Eigenschaften

IUPAC Name |

1-amino-1,3-diphenylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3S/c14-16(12-9-5-2-6-10-12)13(17)15-11-7-3-1-4-8-11/h1-10H,14H2,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIONMUKAPQSLHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=S)N(C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60418667 | |

| Record name | 1-amino-1,3-diphenylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60418667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13207-47-1 | |

| Record name | N,1-Diphenylhydrazinecarbothioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13207-47-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-amino-1,3-diphenylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60418667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.